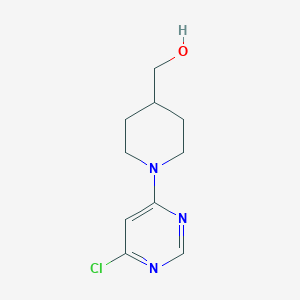

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol

描述

属性

IUPAC Name |

[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAHAHOVVVGIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation

The starting material, 4,6-dichloropyrimidine, is commercially available or synthesized via chlorination of pyrimidine derivatives. Its two chlorine atoms at positions 4 and 6 exhibit different reactivities, enabling stepwise substitution.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The first substitution typically targets the 4-chlorine atom due to its higher reactivity. Piperidin-4-ylmethanol or a protected derivative thereof can act as the nucleophile, displacing the chlorine at C-4.

- Reaction conditions often involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Mild bases (e.g., sodium hydride or potassium carbonate) are used to deprotonate the nucleophile and enhance nucleophilicity.

- Reaction temperatures range from room temperature to 100 °C depending on the nucleophile and solvent.

Substitution at the 6-Position

The chlorine at the 6-position is less reactive and can be substituted in a subsequent step by other nucleophiles if desired, or left intact to yield the chloropyrimidine moiety in the final compound.

Functionalization of Piperidine Ring

The piperidine ring's 4-position is functionalized with a hydroxymethyl group (-CH2OH) to yield the piperidin-4-ylmethanol moiety. This can be introduced via:

- Reduction of a piperidin-4-yl aldehyde or ketone precursor.

- Direct alkylation of piperidine nitrogen followed by hydroxymethylation.

- Use of piperidin-4-ylmethanol as the nucleophile in the SNAr step.

Example Synthetic Route

Based on literature data (e.g., from Royal Society of Chemistry supplementary data and related pyrimidine syntheses), a representative synthetic scheme is:

Step 1: React 4,6-dichloropyrimidine with piperidin-4-ylmethanol under basic conditions in DMF at elevated temperature (~80-100 °C) to substitute the chlorine at the 4-position.

Step 2: Purify the intermediate this compound by crystallization or chromatography.

Step 3 (Optional): Further substitution at the 6-position if required.

This approach ensures the chloropyrimidine moiety remains at C-6, preserving the desired pharmacophore.

Detailed Reaction Conditions and Data

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine + piperidin-4-ylmethanol, NaH or K2CO3, DMF, 80-100 °C, 12-24 h | Substitution at C-4, formation of target compound | Selective SNAr at 4-position due to electronic effects |

| 2 | Work-up with water, filtration, recrystallization | Isolation of pure this compound | Yield typically 60-80% depending on conditions |

| 3 | Optional substitution at C-6 with other nucleophiles | Derivatives with modified pharmacological properties | Not always performed |

Mechanistic Insights

The nucleophilic aromatic substitution proceeds via a Meisenheimer complex intermediate, where the nucleophile attacks the electron-deficient pyrimidine ring at the 4-position, displacing chloride. The higher electrophilicity at C-4 compared to C-6 is due to resonance stabilization and steric factors.

The piperidin-4-ylmethanol nucleophile can be generated in situ by deprotonation of the hydroxyl group or by using its free base form.

Research Findings and Optimization

- Reaction temperature and solvent polarity critically influence the substitution efficiency and regioselectivity.

- Use of polar aprotic solvents like DMF enhances nucleophilicity and stabilizes intermediates.

- Bases such as sodium hydride provide strong deprotonation but require careful handling.

- Purification by recrystallization from suitable solvents (e.g., ethanol/water mixtures) yields high purity products.

- Analytical data (NMR, IR, MS) confirm the substitution pattern and integrity of the chloropyrimidine moiety.

Summary Table of Key Analytical Data for this compound

| Analytical Technique | Observed Data | Interpretation |

|---|---|---|

| $$^{1}H$$ NMR | Signals corresponding to pyrimidine protons, piperidine ring, and hydroxymethyl group | Confirms substitution and functional groups |

| $$^{13}C$$ NMR | Signals for pyrimidine carbons, piperidine carbons, and methanol carbon | Supports structure assignment |

| IR Spectroscopy | Bands at ~3300 cm$$^{-1}$$ (OH stretch), 1600-1650 cm$$^{-1}$$ (C=N stretch) | Functional groups identification |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight | Confirms molecular formula |

化学反应分析

Types of Reactions:

Oxidation: The hydroxyl group in (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol can undergo oxidation to form the corresponding ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) are used under basic conditions.

Major Products:

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of a fully saturated piperidine derivative.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

Chemistry: In chemistry, (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential to act on specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs for treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

作用机制

The mechanism of action of (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their function. The piperidine ring provides structural stability and enhances the binding affinity of the compound .

相似化合物的比较

Methanol vs. Methanone Derivatives

Replacing the hydroxymethyl group with a ketone (e.g., (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)(4-isopropylpiperidin-1-yl)methanone) reduces polarity, increasing lipophilicity and membrane permeability. Methanone derivatives in the evidence showed potent in vivo activity against Mycobacterium tuberculosis (69–86% yields in synthesis) , suggesting that the target methanol analogue may require structural optimization for similar efficacy.

Chloropyrimidine vs. Other Heterocycles

- Pyridine vs.

- Morpholine Substitution: Introducing morpholine (e.g., (4-morpholinopyridin-2-yl)piperidin-4-yl methanone) enhances solubility but may sterically hinder binding to compact active sites .

生物活性

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a chloropyrimidine moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of certain kinases, which play critical roles in cancer progression and other diseases.

Kinase Inhibition

Research indicates that compounds with similar structures exhibit significant kinase inhibition. For instance, pyrimidine derivatives have been reported to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 value as low as 0.014 μM, showcasing their potential in treating proliferative diseases .

Biological Activity Overview

Case Study 1: VEGFR-2 Inhibition

A study demonstrated that a derivative of this compound exhibited potent inhibition of VEGFR-2, a key player in angiogenesis. The compound was synthesized and evaluated for its inhibitory effects, revealing promising results that suggest its utility in cancer therapeutics .

Case Study 2: FLT3 Kinase Selectivity

Another investigation focused on the selectivity of pyrimidine-based compounds for FLT3 kinase. The findings indicated that certain derivatives could inhibit FLT3 at both enzymatic and cellular levels, providing a scaffold for the development of targeted cancer therapies . The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the pyrimidine ring for enhanced potency.

Case Study 3: Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research involving quinolinyl pyrimidines indicated their effectiveness against Mycobacterium tuberculosis, suggesting a broader application in infectious disease treatment .

常见问题

Q. What are the common synthetic routes for (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, hydrazine derivatives of 6-chloropyrimidine can be synthesized by reacting 6-chloropyrimidine precursors with hydrazine in ethanol at 45°C for 2 hours, yielding 90–95% efficiency . Piperidine ring formation may utilize ethyl isonipecotate and reducing agents like DIBALH in THF, as demonstrated in analogous piperidinylmethanol syntheses . Optimization focuses on temperature control (−10°C to room temperature for reduction steps) and stoichiometric ratios of coupling reagents (e.g., HOBt/EDCI for amide bonds) .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/ethanol is standard.

- Characterization :

- NMR : and NMR to confirm substitution patterns on the pyrimidine and piperidine rings.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ~257.07 g/mol for CHClNO).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve stereochemistry .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of substitution reactions on the 6-chloropyrimidine core?

The 6-chloro group in pyrimidine is highly reactive due to electron-withdrawing effects. Substitution at the 4-position (vs. 2-position) is favored in nucleophilic aromatic substitution, as seen in reactions with hydrazine or piperidine derivatives . Steric hindrance from the piperidine ring may further direct reactivity. Computational modeling (e.g., DFT studies) can predict activation energies for competing pathways. Experimental validation via -NMR or kinetic studies is recommended to resolve ambiguities .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility or solvent effects. Strategies include:

- Variable-Temperature NMR : To identify dynamic processes (e.g., ring puckering in piperidine).

- Twinning Analysis in Crystallography : SHELXD/SHELXE can address twinned crystals, ensuring accurate bond-length/angle measurements .

- Cross-Validation : Compare with analogous compounds (e.g., piperidinylmethanol derivatives in and ) to isolate structural outliers.

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?

- Core Modifications :

- Replace the chloropyrimidine with other heterocycles (e.g., pyridine, triazole) to assess binding affinity.

- Vary the piperidine substituents (e.g., hydroxyl vs. ester groups) to probe steric tolerance.

- Biological Assays : Pair synthetic analogs with receptor-binding assays (e.g., 5-HT4 or nociceptin receptors, as in ) to correlate structural changes with activity.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., Jacobsen epoxidation for piperidine precursors).

- Byproduct Control : Monitor for dimerization or over-reduction byproducts (common in DIBALH reactions) via in-situ FTIR or LC-MS .

Q. How can metabolic stability and degradation pathways be predicted for this compound?

- In Silico Tools : Use software like ADMET Predictor to identify labile sites (e.g., the hydroxymethyl group prone to oxidation).

- In Vitro Studies : Incubate with liver microsomes and analyze metabolites via LC-HRMS (exact mass matching, as in ). Major pathways may include hydroxylation of the piperidine ring or cleavage of the chloropyrimidine moiety.

Methodological Tables

Q. Table 1. Key Synthetic and Analytical Methods

Q. Table 2. Common Contaminants and Resolution

| Contaminant | Source | Resolution Method |

|---|---|---|

| Dimerized pyrimidine | Over-reaction | Column chromatography |

| Enantiomeric impurities | Lack of chiral control | Chiral HPLC (CSP) |

| Solvent residues | Incomplete drying | KF titration or GC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。